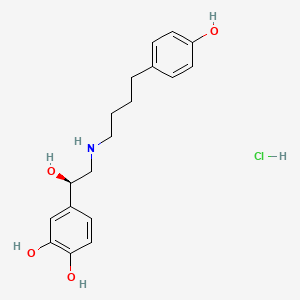

Arbutamine Hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

125251-66-3 |

|---|---|

Molekularformel |

C18H24ClNO4 |

Molekulargewicht |

353.8 g/mol |

IUPAC-Name |

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1 |

InChI-Schlüssel |

ATBUNPBAFFCFKY-FERBBOLQSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl |

Kanonische SMILES |

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

125251-66-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

arbutamine arbutamine hydrochloride arbutamine hydrochloride, (R)-isomer GenESA |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Arbutamine Hydrochloride: A Deep Dive into its Beta-Adrenergic Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Arbutamine (B144426) Hydrochloride, a synthetic catecholamine, serves as a potent adrenergic agonist. It is primarily utilized as a cardiac stress agent in pharmacological stress testing for patients unable to undergo adequate physical exercise. This technical guide provides an in-depth exploration of the mechanism of action of Arbutamine Hydrochloride, with a specific focus on its interaction with beta-adrenergic receptors.

Core Mechanism of Action

This compound exerts its physiological effects by binding to and activating beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) family. This activation initiates a cascade of intracellular signaling events, primarily mediated by the Gs alpha subunit of the G protein. Upon receptor activation, Gs alpha stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased cardiac chronotropy (heart rate) and inotropy (contractility).[1][2][3] This mimicked stress response is pivotal for diagnosing coronary artery disease.[2][4]

Arbutamine is characterized as a non-selective beta-adrenoceptor agonist, demonstrating activity at beta-1, beta-2, and beta-3 adrenergic receptors.[5][6] Notably, it also possesses mild alpha-1 sympathomimetic activity, which helps to mitigate the hypotensive effects that can be seen with non-selective beta-agonists like isoproterenol.[6][7]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the potency and affinity of Arbutamine in comparison to the well-characterized non-selective beta-agonist, isoproterenol.

Table 1: Potency (pD2) of Arbutamine and Isoproterenol in Functional Assays

| Tissue/Preparation | Receptor Subtype | Parameter Measured | Arbutamine (pD2 ± SEM) | Isoproterenol (pD2 ± SEM) | Reference |

| Spontaneously beating rat right atria | β1 | Increased heart rate | 9.0 ± 0.19 | 8.82 ± 0.18 | [5] |

| Electrically stimulated rat left atria | β1 | Increased contractile force | 8.45 ± 0.15 | 8.55 ± 0.02 | [5] |

| Guinea pig trachea | β2 | Relaxation | 7.9 ± 0.1 | 8.2 ± 0.1 | [5] |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 2: Affinity Constants (KA) of Arbutamine and Isoproterenol

| Receptor Subtype | Method | Arbutamine (KA) | Isoproterenol (KA) | Reference |

| Cardiac β1-adrenergic receptors | Competition binding assays | 7.32 | 6.04 | [5] |

KA is the equilibrium association constant, indicating the affinity of a ligand for a receptor.

Signaling Pathway and Experimental Workflow

The interaction of Arbutamine with beta-adrenergic receptors and a typical experimental workflow to assess its activity are illustrated in the following diagrams.

Detailed Experimental Protocols

The quantitative data presented above were derived from established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Isolated Rat Atria Preparation (for Beta-1 Activity)

-

Tissue Isolation: Male Sprague-Dawley rats are euthanized, and their hearts are excised. The right and left atria are carefully dissected and separated.

-

Mounting: The spontaneously beating right atria (for chronotropic effects) and electrically stimulated left atria (for inotropic effects) are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate for a specified period under a resting tension.

-

Drug Administration: Cumulative concentration-response curves are generated by the stepwise addition of Arbutamine or a comparator agonist (e.g., isoproterenol).

-

Data Recording: Changes in the rate of contraction (chronotropy) of the right atria and the force of contraction (inotropy) of the left atria are recorded using force-displacement transducers.

-

Data Analysis: The concentration-response data are plotted, and the pD2 values are calculated to determine the potency of the agonists.[5]

Guinea Pig Tracheal Spiral Preparation (for Beta-2 Activity)

-

Tissue Isolation: Guinea pigs are euthanized, and the trachea is removed. The trachea is cut into a spiral strip.

-

Mounting: The tracheal strip is mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with a gas mixture.

-

Pre-contraction: The tissue is pre-contracted with an agent such as histamine (B1213489) or carbachol (B1668302) to induce a stable level of tone.

-

Drug Administration: Cumulative concentrations of Arbutamine or a comparator agonist are added to the bath to induce relaxation.

-

Data Recording: The relaxation of the tracheal strip is measured isometrically.

-

Data Analysis: The percentage of relaxation is plotted against the agonist concentration, and the pD2 value is determined.[5]

Competition Binding Assays (for Receptor Affinity)

-

Membrane Preparation: Tissues rich in the desired beta-adrenergic receptor subtype (e.g., rat heart for beta-1) are homogenized and centrifuged to prepare a crude membrane fraction.

-

Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled test compound (Arbutamine or isoproterenol).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The KA values are derived from these binding affinities.[5]

Conclusion

This compound is a potent, non-selective beta-adrenergic agonist with a well-defined mechanism of action. Its ability to stimulate beta-1, beta-2, and to a lesser extent, beta-3 adrenergic receptors leads to significant cardiovascular effects, primarily an increase in heart rate and contractility. The mild alpha-1 agonism provides a favorable hemodynamic profile for its clinical application in cardiac stress testing. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of its pharmacological properties for researchers and drug development professionals.

References

- 1. This compound | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [glowm.com]

- 5. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Arbutamine: A Pharmacological Deep Dive into a Synthetic Catecholamine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbutamine (B144426) is a synthetic catecholamine designed as a cardiac stimulant for pharmacological stress testing in patients unable to undergo physical exercise.[1][2] As a structural analog of naturally occurring catecholamines like epinephrine (B1671497) and norepinephrine, arbutamine exerts its effects through interaction with the adrenergic receptor system. This technical guide provides an in-depth exploration of the pharmacological properties of arbutamine, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action

Arbutamine's primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][3] This mimics the physiological response to exercise, thereby inducing a controlled cardiac stress. While its predominant activity is at β-receptors, arbutamine also possesses some α-adrenergic receptor activity, which contributes to the maintenance of blood pressure during infusion.[1]

Signaling Pathway

The binding of arbutamine to β1-adrenergic receptors on cardiac myocytes initiates a well-defined signaling cascade. This G-protein coupled receptor (GPCR) activates the stimulatory G-protein, Gs, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban. This cascade ultimately results in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium cycling, leading to increased heart rate and contractility.

Pharmacological Data

The following tables summarize the quantitative data available for arbutamine's interaction with adrenergic receptors.

| In Vitro Potency of Arbutamine and Isoproterenol [4] | ||

| Preparation | Parameter | Arbutamine |

| Electrically Stimulated Rat Left Atria (β1) | pD2 | 8.45 ± 0.15 |

| Spontaneously Beating Rat Right Atria (β1) | pD2 | 9.0 ± 0.19 |

| Guinea Pig Trachea (β2) | pD2 | 7.9 ± 0.1 |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

| In Vitro Receptor Binding Affinity of Arbutamine and Isoproterenol [4] | |

| Receptor | Parameter |

| Cardiac β1-Adrenergic Receptors | KA (Affinity Constant) |

A higher affinity constant (KA) indicates a stronger binding affinity.

| In Vivo Hemodynamic Effects of Arbutamine in Humans [3] | |

| Parameter | Effect |

| Heart Rate | Increase |

| Left Ventricular dp/dt | Increase |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of arbutamine for various adrenergic receptor subtypes. The general protocol involves a competitive binding experiment where arbutamine competes with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled arbutamine.

-

Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of arbutamine (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of arbutamine to stimulate the production of cAMP, providing a measure of its agonist activity at Gs-coupled adrenergic receptors.

Methodology:

-

Cell Culture and Treatment: Cells expressing the adrenergic receptor of interest are cultured and then treated with varying concentrations of arbutamine.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents, including cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available cAMP detection kits.

-

Data Analysis: The concentration of cAMP produced is plotted against the concentration of arbutamine to generate a dose-response curve. From this curve, the EC50 (the concentration of arbutamine that produces 50% of the maximal response) and the Emax (the maximum effect) can be determined.

Structure-Activity Relationship (SAR)

The chemical structure of arbutamine is key to its pharmacological activity. As a catecholamine analog, it possesses the characteristic catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine side chain.

-

Catechol Ring: The 3,4-dihydroxy substitution on the benzene ring is crucial for high-affinity binding to adrenergic receptors.

-

Ethanolamine Side Chain: The hydroxyl group on the beta-carbon of the side chain is important for agonist activity.

-

Amine Substituent: The nature of the substituent on the amine nitrogen determines the selectivity for different adrenergic receptor subtypes. The relatively large N-substituent in arbutamine contributes to its potent β-adrenergic activity.

Conclusion

Arbutamine is a potent synthetic catecholamine that functions as a selective β-adrenergic agonist with some α-adrenergic activity. Its pharmacological profile, characterized by positive chronotropic and inotropic effects, makes it a valuable tool in cardiovascular diagnostics. The in-depth understanding of its mechanism of action, receptor binding characteristics, and structure-activity relationships, as outlined in this guide, is essential for researchers and clinicians working in the fields of pharmacology and cardiology.

References

- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Hemodynamic effects of arbutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cardiac Stress Agent: A Technical Overview of Arbutamine's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular diagnostics, pharmacological stress testing serves as a critical tool for evaluating myocardial ischemia in patients unable to undergo physical exercise. Arbutamine (B144426), a synthetic catecholamine, emerged as a novel agent specifically designed for this purpose. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and clinical application of Arbutamine for cardiac stress testing. Through a detailed examination of its pharmacological profile, clinical trial data, and administration protocols, this document offers a comprehensive resource for professionals in the field of drug development and cardiovascular research.

Discovery and Rationale for Development

The development of Arbutamine was driven by the need for a pharmacological stress agent that closely mimics the physiological effects of exercise on the heart. Existing agents had limitations, creating an opportunity for a compound with a more favorable hemodynamic profile. Arbutamine was designed as a potent beta-adrenergic agonist with a balanced inotropic (contractility) and chronotropic (heart rate) response, intended to induce a controlled and titratable cardiac stress.[1][2]

Mechanism of Action: A Targeted Approach to Cardiac Stress

Arbutamine is a synthetic catecholamine that primarily exerts its effects through the stimulation of beta-adrenergic receptors in the myocardium.[3] Its chemical structure, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]benzene-1,2-diol, is key to its pharmacological activity.[3]

Signaling Pathway

Upon intravenous administration, Arbutamine binds to β1-adrenergic receptors on the surface of cardiac myocytes. This binding activates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

The activation of Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates key proteins involved in cardiac function. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban on the sarcoplasmic reticulum enhances calcium release and reuptake.[4] This surge in intracellular calcium results in increased myocardial contractility and an accelerated heart rate, thereby mimicking the cardiovascular response to exercise.[3]

Chemical Synthesis

The synthesis of (R)-Arbutamine has been achieved through an efficient catalytic asymmetric process. A key step in this synthesis is a nitroaldol reaction, which establishes the stereochemistry of the final compound.

The synthesis commences with a catalytic asymmetric nitroaldol reaction between a protected 3,4-dihydroxybenzaldehyde and nitromethane to yield a key nitroaldol intermediate.[1] This intermediate then undergoes amide formation with a protected 4-hydroxyphenylbutyric acid.[1] Subsequent reduction of the amide group with a reducing agent like lithium aluminum hydride (LiAlH4) affords the corresponding amine.[1] Finally, deprotection of the hydroxyl groups yields (R)-Arbutamine.[1]

Experimental Protocols and Clinical Development

The clinical development of Arbutamine involved rigorous testing to establish its safety and efficacy as a cardiac stress agent. A cornerstone of its administration is the GenESA® System, a closed-loop, computer-controlled intravenous infusion device that titrates the drug dosage based on the patient's heart rate response.[5]

Arbutamine Stress Test Protocol (General Overview)

The following provides a generalized workflow for an Arbutamine stress test, typically performed in conjunction with echocardiography or myocardial perfusion imaging.

Key Parameters of the GenESA® System:

-

Initial Infusion Rate: 0.1 mcg/kg/minute.

-

Maximum Infusion Rate: 0.8 mcg/kg/minute.

-

Maximum Total Dose: 10 mcg/kg.

Clinical Trial Data

Numerous clinical trials have evaluated the performance of Arbutamine stress testing against the gold standard of exercise stress testing and another commonly used pharmacologic agent, dobutamine. The data consistently demonstrate Arbutamine's comparable efficacy and safety profile.

Table 1: Comparison of Arbutamine and Exercise Stress Testing for the Detection of Myocardial Ischemia

| Endpoint | Arbutamine Sensitivity | Exercise Sensitivity | p-value | Reference |

| Angina and/or ECG changes | 77% | 58% | 0.021 | [6] |

| Echocardiographic Wall Motion Abnormalities | 88% | 79% | NS | [6] |

| Combined (Angina, ECG, Echo) | 94% | 88% | NS | [6] |

| Multivessel Disease (Combined) | 97% | 91% | NS | [6] |

NS: Not Significant

Table 2: Hemodynamic Response to Arbutamine in a Large Multicenter Trial (n=1,070)

| Parameter | Baseline (mean ± SD) | Peak Stress (mean ± SD) | Reference |

| Heart Rate (beats/min) | 73 ± 13 | 124 ± 15 | [7] |

| Systolic Blood Pressure (mm Hg) | 144 ± 24 | 174 ± 25 | [7] |

| Rate-Pressure Product (x 10³) | 10.5 ± 2.8 | 19.6 ± 3.9 | [7] |

Table 3: Diagnostic Performance of Arbutamine Stress Echocardiography in Detecting Coronary Artery Disease (CAD)

| Metric | Value (95% Confidence Interval) | Reference |

| Sensitivity | 71% (64% to 77%) | [7] |

| Specificity | 67% (52% to 80%) | [7] |

| Accuracy | 76% | [2] |

| Specificity (alternative study) | 96% | [2] |

Conclusion

Arbutamine represents a significant advancement in the field of pharmacological stress testing. Its development was guided by a clear clinical need for an agent that could safely and effectively mimic the physiological stress of exercise. Through its targeted action on beta-adrenergic receptors, Arbutamine induces a controlled and predictable cardiac response, facilitating the diagnosis of coronary artery disease in patients for whom exercise is not a viable option. The extensive clinical data, coupled with the innovative GenESA® drug delivery system, underscore Arbutamine's value as a reliable diagnostic tool for clinicians and a subject of continued interest for researchers in cardiovascular medicine and drug development.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Arbutamine echocardiography: efficacy and safety of a new pharmacologic stress agent to induce myocardial ischemia and detect coronary artery disease. The International Arbutamine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of closed-loop arbutamine stress echocardiography for detection of coronary artery disease. International Arbutamine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Arbutamine Hydrochloride: An In-depth Technical Guide on its Effects on Myocardial Contractility and Heart Rate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbutamine (B144426) hydrochloride is a synthetic catecholamine that acts as a potent adrenergic agonist, exerting significant positive chronotropic and inotropic effects on the heart. Developed primarily as a cardiac stress testing agent, arbutamine mimics the physiological effects of exercise by increasing heart rate and myocardial contractility. This technical guide provides a comprehensive overview of the pharmacodynamics of arbutamine hydrochloride, with a specific focus on its quantitative effects on myocardial contractility and heart rate. Detailed experimental protocols for evaluating these effects are presented, along with visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Introduction

This compound is a sympathomimetic agent that was developed for pharmacological stress testing in patients unable to undergo adequate physical exercise.[1][2] As a synthetic catecholamine, its primary mechanism of action involves the stimulation of beta-adrenergic receptors, leading to a cascade of intracellular events that culminate in increased heart rate (positive chronotropy) and enhanced force of myocardial contraction (positive inotropy).[3][4] This guide delves into the core pharmacological effects of arbutamine on the heart, presenting quantitative data from key studies, detailing experimental methodologies, and illustrating the associated molecular and procedural pathways.

Mechanism of Action: Beta-Adrenergic Stimulation

Arbutamine's cardiac effects are mediated through its interaction with beta-adrenergic receptors on the surface of cardiomyocytes.[4][5] It is characterized as a non-selective beta-adrenoceptor agonist with some mild alpha-1 sympathomimetic activity.[1] The binding of arbutamine to primarily beta-1 adrenergic receptors in the heart initiates a signaling cascade.

Signaling Pathway

The activation of beta-1 adrenergic receptors by arbutamine triggers the dissociation of the associated heterotrimeric G-protein into its Gαs and Gβγ subunits. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key intracellular proteins that regulate cardiac function:

-

L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiomyocyte during an action potential, leading to a greater calcium-induced calcium release from the sarcoplasmic reticulum.

-

Phospholamban: When phosphorylated, phospholamban dissociates from the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), removing its inhibitory effect and thereby increasing the rate of calcium reuptake into the sarcoplasmic reticulum. This leads to faster relaxation and a greater calcium load for subsequent contractions.

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which contributes to a more rapid relaxation of the muscle.

The net effect of these phosphorylation events is an increase in the force and velocity of myocardial contraction, as well as an increased heart rate.

Caption: Arbutamine's beta-adrenergic signaling pathway.

Quantitative Effects on Myocardial Contractility and Heart Rate

Arbutamine produces a balanced positive inotropic and chronotropic effect.[6] The quantitative effects have been characterized in both preclinical and clinical studies.

Preclinical Data

In vitro studies using isolated rat cardiac tissue provide precise measurements of arbutamine's potency.

| Parameter | Arbutamine (pD2) | Isoproterenol (B85558) (pD2) | Tissue Preparation |

| Increased Contractile Force | 8.45 ± 0.15 | 8.55 ± 0.02 | Electrically stimulated left atria (rat) |

| Increased Heart Rate | 9.0 ± 0.19 | 8.82 ± 0.18 | Spontaneously beating right atria (rat) |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Receptor Subtype | Arbutamine (KA) | Isoproterenol (KA) | Assay |

| Cardiac Beta-1 Adrenergic Receptor | 7.32 | 6.04 | Competition binding assay |

KA is the affinity constant.

Clinical Data

In clinical settings, arbutamine is administered via a computer-controlled infusion system (GenESA™ Device) that titrates the dose to achieve a target heart rate.[1][7] This makes a standard dose-response curve less straightforward. However, studies have documented the hemodynamic changes at peak effect.

| Parameter | Baseline (Mean ± SD) | Peak Arbutamine Effect (Mean ± SD) |

| Heart Rate (bpm) | 70 ± 12 | 128 ± 18 |

| Systolic Blood Pressure (mmHg) | 132 ± 20 | 145 ± 28 |

| Rate-Pressure Product (bpm x mmHg) | 9200 ± 2200 | 18500 ± 4700 |

| Left Ventricular dP/dt (mmHg/s) | Data not available in a tabular format from cited sources | Significant increase reported[6] |

Note: The data in this table are compiled from descriptions in cited literature; a direct side-by-side table from a single study was not available.

Experimental Protocols

The evaluation of arbutamine's effects on myocardial contractility and heart rate involves both preclinical and clinical experimental designs.

In Vitro Assessment of Myocardial Contractility and Heart Rate

This protocol is based on the methodology described by Young et al. for characterizing the adrenergic activity of arbutamine.

Objective: To determine the potency of arbutamine in increasing myocardial contractile force and heart rate in isolated cardiac tissue.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit solution

-

This compound

-

Isoproterenol (as a comparator)

-

Isolated organ bath system with force and rate transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Rats are euthanized, and their hearts are rapidly excised.

-

The left and right atria are dissected and mounted in separate organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Contractility Measurement (Left Atria):

-

The left atria are electrically stimulated at a constant frequency (e.g., 1 Hz).

-

Changes in isometric contractile force are recorded using a force transducer.

-

After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of arbutamine or isoproterenol to the bath.

-

-

Heart Rate Measurement (Right Atria):

-

The spontaneously beating right atria are used to measure chronotropic effects.

-

The rate of contraction is recorded.

-

Cumulative concentration-response curves for the increase in heart rate are generated for arbutamine and isoproterenol.

-

-

Data Analysis:

-

The pD2 values are calculated from the concentration-response curves to quantify the potency of each drug.

-

Caption: In vitro experimental workflow for arbutamine.

Clinical Protocol for Arbutamine Stress Echocardiography

This protocol describes the administration of arbutamine for cardiac stress testing in humans, as is done in clinical trials to assess its effects.[1][7]

Objective: To safely induce a state of cardiac stress in a patient to evaluate myocardial function and coronary artery disease status.

Equipment:

-

GenESA™ computer-controlled drug delivery system[7]

-

Prefilled syringe of this compound (0.05 mg/mL)[7]

-

Echocardiography machine

-

12-lead electrocardiogram (ECG) monitor

-

Blood pressure monitoring device

-

Emergency cardiac resuscitation equipment

Procedure:

-

Patient Preparation:

-

The patient should fast for at least 3 hours prior to the test.

-

Beta-blockers should be withheld for at least 48 hours if clinically permissible.[7]

-

Baseline echocardiographic images, ECG, heart rate, and blood pressure are recorded.

-

-

Arbutamine Infusion:

-

Arbutamine is administered intravenously using the GenESA™ system.

-

The system starts with an initial infusion rate of 0.1 mcg/kg/minute for one minute.[7]

-

The infusion rate is then automatically adjusted by the GenESA™ device based on the patient's heart rate response to achieve a user-defined target heart rate (typically 85% of the age-predicted maximum).[7]

-

The maximum infusion rate is 0.8 mcg/kg/minute, with a maximum total dose of 10 mcg/kg.[7]

-

-

Monitoring:

-

Continuous monitoring of the 12-lead ECG, heart rate, and blood pressure is performed throughout the infusion.[7]

-

Echocardiographic images are acquired at baseline, during low-dose infusion, at peak stress, and during recovery.

-

-

Test Termination:

-

The infusion is terminated upon reaching the target heart rate, developing significant symptoms (e.g., angina, severe dyspnea), achieving the maximum dose, or observing adverse events (e.g., significant arrhythmias, hypotension).

-

-

Data Analysis:

-

Changes in heart rate, blood pressure, and ECG are recorded.

-

Echocardiographic images are analyzed for wall motion abnormalities, which are indicative of myocardial ischemia. Measures of myocardial contractility such as ejection fraction and wall thickening are assessed.

-

Caption: Clinical workflow for an arbutamine stress test.

Conclusion

References

- 1. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and diagnostic utility of arbutamine for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of dobutamine and arbutamine on regional myocardial function in a porcine model of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [glowm.com]

In Vitro Characterization of Arbutamine Hydrochloride's Receptor Binding Affinity: A Technical Guide

This technical guide provides an in-depth overview of the in vitro receptor binding characteristics of Arbutamine (B144426) Hydrochloride, a synthetic catecholamine utilized as a cardiac stress testing agent. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its receptor affinity, experimental protocols for its characterization, and visualization of its primary signaling pathway.

Core Mechanism of Action

Arbutamine Hydrochloride elicits its pharmacological effects by acting as an adrenergic agonist. In vitro functional assays have demonstrated that arbutamine is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors.[1][2] Its primary utility in cardiac stress testing stems from its positive chronotropic (increased heart rate) and inotropic (increased force of contraction) properties, which are mediated through the activation of beta-1 adrenergic receptors in the myocardium.[3][4]

Quantitative Receptor Binding and Functional Potency

The following table summarizes the key quantitative data from in vitro studies characterizing the interaction of arbutamine with various adrenergic receptor subtypes. The data is primarily derived from a comparative study with the non-selective beta-agonist, isoproterenol.

| Receptor Subtype | Tissue/Cell Model | Parameter | Arbutamine Value | Isoproterenol Value |

| Beta-1 Adrenergic | Rat Electrically Stimulated Left Atria | pD₂ (-log M) | 8.45 ± 0.15 | 8.55 ± 0.02 |

| Rat Spontaneously Beating Right Atria | pD₂ (-log M) | 9.0 ± 0.19 | 8.82 ± 0.18 | |

| Cardiac Beta-1 Receptors (Competition Assay) | Affinity Constant (Kₐ) | 7.32 | 6.04 | |

| Beta-2 Adrenergic | Guinea Pig Trachea | pD₂ (-log M) | 7.9 ± 0.1 | 8.2 ± 0.1 |

| Beta-3 Adrenergic | Rat White Adipocytes (Glycerol Release) | Potency Order | BRL-37344 > Arbutamine > Isoproterenol | N/A |

| Hamster Brown Adipocytes (Glycerol Release) | Potency Order | Arbutamine > Isoproterenol > BRL-37344 | N/A | |

| Alpha Adrenergic | Rat Aortic Rings | Contractile Response | 38.1 ± 6.7% of Norepinephrine max. | N/A |

Data sourced from Abou-Mohamed et al., 1996.[5]

Definitions:

-

pD₂: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response; a measure of potency.[5]

-

Affinity Constant (Kₐ): A measure of the affinity of the drug for the receptor.[5]

Experimental Protocols

The characterization of arbutamine's receptor binding affinity involves standard in vitro pharmacological assays, including radioligand binding and functional tissue bath experiments.[6][7]

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[8]

1. Membrane Preparation:

-

Tissue rich in the target receptor (e.g., rat cardiac ventricles for beta-1 receptors) is homogenized in a cold lysis buffer.

-

The homogenate undergoes differential centrifugation to isolate a membrane fraction rich in the receptors of interest.[9]

-

The final membrane pellet is resuspended in an appropriate buffer, and the protein concentration is quantified.[9]

2. Binding Assay:

-

The membrane preparation is incubated in wells containing a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol for beta-adrenergic receptors) and varying concentrations of the unlabeled test compound (arbutamine).[8][9]

-

The reaction is allowed to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound radioligand.[9]

-

The radioactivity trapped on the filters is quantified using a scintillation counter.[9]

3. Data Analysis:

-

The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[9]

Caption: Experimental workflow for a radioligand competition binding assay.

Functional Assays in Isolated Tissues

These experiments assess the physiological effect of a compound on isolated tissues to determine its potency and efficacy.

1. Tissue Preparation:

-

Tissues are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Examples include rat atria (for beta-1 activity) and guinea pig trachea (for beta-2 activity).[5]

2. Concentration-Response Curve Generation:

-

After an equilibration period, the tissue is challenged with cumulative concentrations of the agonist (arbutamine).

-

The physiological response (e.g., force and rate of contraction in atria, relaxation in pre-contracted trachea) is recorded.[5]

3. Data Analysis:

-

The data are plotted as a concentration-response curve, from which the pD₂ and maximal effect (Eₘₐₓ) are determined.

Signaling Pathway

Arbutamine's effects are mediated through the canonical beta-adrenergic G-protein coupled receptor (GPCR) signaling pathway.

Caption: Arbutamine's downstream signaling via the beta-1 adrenergic receptor.

Upon binding to the beta-1 adrenergic receptor, arbutamine induces a conformational change that activates the stimulatory G-protein, Gs.[2] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels, resulting in increased calcium influx and enhanced cardiac contractility and heart rate.

References

- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [glowm.com]

- 5. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. giffordbioscience.com [giffordbioscience.com]

Arbutamine: A Comprehensive Analysis of its Molecular Structure and Adrenergic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbutamine (B144426) is a synthetic catecholamine that acts as a potent adrenergic agonist, primarily utilized in pharmacological stress testing to diagnose coronary artery disease.[1][2][3] Its unique molecular structure allows it to mimic the physiological effects of exercise by stimulating the cardiovascular system.[1][2][4] This in-depth technical guide provides a detailed examination of arbutamine's molecular characteristics, its interaction with adrenergic receptors, and the downstream signaling pathways it activates. The information is presented to support further research and drug development endeavors in the field of cardiovascular pharmacology.

Molecular Structure and Properties

Arbutamine, with the chemical formula C18H23NO4, is structurally classified as a catecholamine.[1][5] Its IUPAC name is 4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol.[1][6] The molecule possesses a chiral center, with the (R)-enantiomer being the active form.

| Property | Value | Source |

| Molecular Formula | C18H23NO4 | [1][5] |

| Molecular Weight | 317.38 g/mol | [5] |

| IUPAC Name | 4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol | [1][6] |

| CAS Number | 128470-16-6 | [1][6] |

| PubChem CID | 60789 | [1] |

| InChI | InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1 | [7] |

| InChIKey | IIRWWTKISYTTBL-SFHVURJKSA-N | [7] |

| SMILES | Oc1ccc(cc1O)--INVALID-LINK--CNCCCCc2ccc(O)cc2 | [7] |

Adrenergic Activity and Receptor Selectivity

Arbutamine's pharmacological effects are mediated through its interaction with adrenergic receptors. It is a non-selective beta-adrenoceptor agonist with some retained activity at alpha-1 adrenergic receptors.[3] This dual activity contributes to its clinical profile, where it increases heart rate and myocardial contractility while mitigating the hypotensive effects sometimes seen with pure beta-agonists.[4]

Quantitative Analysis of Adrenergic Receptor Interaction

The following table summarizes the quantitative data on arbutamine's activity at different adrenergic receptor subtypes, primarily from a key in-vitro study by Abou-Mohamed et al. (1996).

| Parameter | Arbutamine | Isoproterenol (for comparison) | Receptor Subtype | Tissue/Assay | Source |

| pD2 (-log EC50) | 8.45 ± 0.15 | 8.55 ± 0.02 | β1 | Electrically stimulated rat left atria (contractile force) | [8] |

| pD2 (-log EC50) | 9.0 ± 0.19 | 8.82 ± 0.18 | β1 | Spontaneously beating rat right atria (rate) | [8] |

| pD2 (-log EC50) | 7.9 ± 0.1 | 8.2 ± 0.1 | β2 | Guinea pig trachea (relaxation) | [8] |

| KA (Affinity Constant) | 7.32 | 6.04 | β1 | Competition binding assays | [8] |

Signaling Pathways

Upon binding to β-adrenergic receptors, arbutamine initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels.

References

- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arbutamine hydrochloride [glowm.com]

- 5. GSRS [precision.fda.gov]

- 6. CAS 128470-16-6: (-)-Arbutamine | CymitQuimica [cymitquimica.com]

- 7. Arbutamine - Wikipedia [en.wikipedia.org]

- 8. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Arbutamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbutamine (B144426) is a synthetic catecholamine designed for cardiovascular stress testing, functioning as a selective beta-adrenergic agonist. It effectively mimics the physiological effects of exercise by increasing heart rate and myocardial contractility, thereby aiding in the diagnosis of coronary artery disease in patients unable to undergo physical stress tests.[1] This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of Arbutamine, presenting key data, experimental methodologies, and relevant physiological pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of Arbutamine are characterized by rapid onset, short duration of action, and swift elimination, making it suitable for controlled administration during diagnostic procedures.

Absorption and Distribution

Due to its intended use as a cardiac stress agent in a clinical setting, Arbutamine is administered intravenously.[2] This route of administration ensures 100% bioavailability and allows for precise dose titration to achieve the desired heart rate.

The apparent volume of distribution for Arbutamine is 0.74 L/kg.[2] It is moderately bound to plasma proteins, with a binding percentage of 58%.[2]

Metabolism

Arbutamine is primarily metabolized in the liver. The main metabolic pathway involves O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form methoxyarbutamine.[2][3][4] Another potential, though less prominent, metabolite is ketoarbutamine.[1] These metabolites exhibit less pharmacological activity and have a longer half-life compared to the parent drug.[1] Monoamine oxidase (MAO) may also play a role in the metabolism of catecholamines, though its specific contribution to Arbutamine metabolism is not extensively detailed in the available literature.[3][4][5]

Excretion

The primary route of elimination for Arbutamine and its metabolites is through the kidneys.[2] Approximately 75% of the drug is eliminated as methoxyarbutamine, which is then excreted in the urine in either its free or conjugated form.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key quantitative pharmacokinetic parameters of Arbutamine.

| Parameter | Value | Reference |

| Route of Administration | Intravenous | [2] |

| Bioavailability | 100% | N/A |

| Volume of Distribution (Vd) | 0.74 L/kg | [2] |

| Plasma Protein Binding | 58% | [2] |

| Biological Half-Life (t½) | ~8 minutes | [2] |

| Primary Metabolite | Methoxyarbutamine | [1][2] |

| Primary Route of Excretion | Renal | [2] |

Signaling Pathway

Arbutamine exerts its pharmacological effects primarily through the activation of beta-1 adrenergic receptors in the myocardium. This interaction initiates a downstream signaling cascade that leads to increased heart rate and contractility.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of Arbutamine are not extensively published. However, based on standard methodologies for similar catecholamine compounds, the following sections outline representative protocols.

Quantification of Arbutamine and Methoxyarbutamine in Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying Arbutamine and its primary metabolite, methoxyarbutamine, in plasma samples.

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

An internal standard (e.g., a deuterated analog of Arbutamine) is added to each sample.

-

Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.

-

The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions (Representative):

-

HPLC Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate for analytical HPLC.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

-

MRM Transitions: Specific precursor-to-product ion transitions for Arbutamine, methoxyarbutamine, and the internal standard would be monitored for quantification.

Method Validation: The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[6][7]

In Vitro Metabolism Studies

In vitro studies using human liver microsomes or hepatocytes are essential to characterize the metabolic pathways of a drug candidate.

Hepatocyte Incubation Protocol (Representative):

-

Cryopreserved human hepatocytes are thawed and suspended in incubation medium.[8][9]

-

Arbutamine is added to the hepatocyte suspension at a known concentration.

-

The mixture is incubated at 37°C in a shaking water bath.

-

Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to determine the rate of disappearance of the parent drug and the formation of metabolites.[10]

Plasma Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.[11][12][13][14]

Equilibrium Dialysis Protocol (Representative):

-

A semi-permeable membrane separates a chamber containing plasma with Arbutamine from a chamber containing a buffer solution.

-

The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

Samples are taken from both chambers, and the concentration of Arbutamine is measured using a validated analytical method.

-

The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.

Urinary Excretion Study

To determine the renal excretion of Arbutamine and its metabolites, a urinary excretion study is conducted.[15][16][17][18]

Urine Collection Protocol (Representative):

-

Subjects are hydrated to ensure adequate urine flow.

-

A pre-dose urine sample is collected.

-

Arbutamine is administered intravenously.

-

Urine is collected at specified intervals for a period of at least 7 half-lives of the drug.

-

The volume of each urine sample is recorded, and an aliquot is stored for analysis.

-

The concentrations of Arbutamine and its metabolites in the urine samples are determined using a validated analytical method.

Administration via the GenESA® System

Arbutamine is administered using the GenESA® System, a closed-loop, computer-controlled intravenous infusion device.[2][19] This system titrates the infusion rate of Arbutamine based on the patient's heart rate, aiming to achieve a target heart rate set by the clinician. The initial infusion rate is typically 0.1 mcg/kg/minute for the first minute and is adjusted by the device to a maximum of 0.8 mcg/kg/minute.[2] Continuous monitoring of the patient's electrocardiogram (ECG), blood pressure, and heart rate is mandatory throughout the procedure.[2]

Conclusion

Arbutamine possesses a pharmacokinetic profile well-suited for its role as a pharmacological stress agent. Its rapid metabolism and short half-life allow for controlled and safe administration during diagnostic procedures. The primary metabolic pathway involves O-methylation to the less active metabolite, methoxyarbutamine, with subsequent renal excretion. Understanding these pharmacokinetic and metabolic characteristics is crucial for the safe and effective use of Arbutamine in clinical practice and for guiding further research in the field of cardiovascular diagnostics.

References

- 1. admescope.com [admescope.com]

- 2. arbutamine hydrochloride [glowm.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. youtube.com [youtube.com]

- 5. Kinetic interactions of dopamine and dobutamine with human catechol-O-methyltransferase and monoamine oxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. bioivt.com [bioivt.com]

- 14. Determination of drug binding to plasma proteins using competitive equilibrium binding to dextran-coated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sdbidoon.com [sdbidoon.com]

- 16. pharmacy180.com [pharmacy180.com]

- 17. Urinaryexcreation studies | PPT [slideshare.net]

- 18. Rapid methods for bioavailability determination utilizing urinary excretion data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Premarket Approval (PMA) [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols: Arbutamine Stress Echocardiography in Porcine Models of Coronary Stenosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing arbutamine (B144426) stress echocardiography in porcine models of coronary artery stenosis. This model is a valuable tool for preclinical research in cardiovascular diseases, allowing for the investigation of myocardial ischemia and the efficacy of novel therapeutic interventions.

Introduction

Arbutamine is a synthetic catecholamine that acts as a potent non-selective β-adrenoceptor agonist with mild α1-sympathomimetic activity.[1] It effectively mimics the physiological effects of exercise by increasing heart rate and myocardial contractility, thereby inducing cardiac stress.[1][2] This makes it a suitable pharmacological agent for stress testing in preclinical models. The porcine model is highly relevant for cardiovascular research due to the anatomical and physiological similarities of its heart to that of humans.[3][4] Specifically, the coronary artery distribution in pigs closely resembles that of humans, and they have limited collateral circulation, which allows for the creation of well-defined areas of myocardial ischemia.[3][4]

This document outlines the procedures for inducing coronary stenosis in a porcine model and subsequently performing arbutamine stress echocardiography to assess myocardial function.

Mechanism of Action: Arbutamine Signaling Pathway

Arbutamine primarily exerts its effects through the activation of β-adrenergic receptors, leading to a cascade of intracellular events that increase cardiac output.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in this research model.

Porcine Model of Coronary Stenosis

This protocol describes the surgical creation of a chronic coronary artery stenosis in a porcine model. The left circumflex (LCx) coronary artery is often used for these studies.[5][6]

Materials:

-

Domestic swine (e.g., Yucatan miniswine)

-

Anesthetic agents (e.g., ketamine, xylazine, isoflurane)

-

Surgical instruments for thoracotomy

-

Ameroid constrictor appropriately sized for the porcine LCx artery

-

Ventilator

-

ECG and hemodynamic monitoring equipment

Procedure:

-

Animal Preparation: Anesthetize the pig and place it on a ventilator. Continuously monitor vital signs, including ECG and blood pressure, throughout the procedure.

-

Surgical Approach: Perform a left lateral thoracotomy to expose the heart.

-

Coronary Artery Isolation: Carefully dissect the pericardium to visualize the LCx coronary artery.

-

Ameroid Constrictor Placement: Place an ameroid constrictor around the proximal portion of the LCx artery. The ameroid material will gradually swell over several weeks, leading to a progressive and chronic stenosis of the artery.

-

Closure: Close the thoracotomy incision in layers.

-

Post-operative Care: Administer analgesics and antibiotics as required. Allow the animal to recover for a period of 3 to 4 weeks to allow for the development of significant stenosis.

Arbutamine Stress Echocardiography Protocol

This protocol details the procedure for performing arbutamine stress echocardiography to assess regional myocardial wall motion abnormalities.

Materials:

-

Echocardiography machine with a suitable transducer

-

Arbutamine solution for infusion

-

Infusion pump (a computerized delivery system like the GenESA system can be used for automated infusion rate adjustment based on heart rate feedback)[1][7]

-

ECG and hemodynamic monitoring equipment

-

Emergency cardiac medications (e.g., beta-blockers, nitroglycerin)

Procedure:

-

Baseline Imaging: Acquire baseline transthoracic or epicardial echocardiographic images of the heart in standard views (e.g., parasternal long-axis, short-axis, apical four-chamber, and two-chamber views).[8] Assess baseline left ventricular function and regional wall motion.

-

Arbutamine Infusion: Begin a continuous intravenous infusion of arbutamine. The infusion rate is typically started at a low dose and incrementally increased to achieve a target heart rate (usually 80-85% of the age-predicted maximum, or until wall motion abnormalities are observed).

-

Continuous Monitoring: Throughout the infusion, continuously monitor the ECG for any arrhythmias or signs of ischemia (e.g., ST-segment deviation) and blood pressure.[7]

-

Echocardiographic Imaging during Stress: Acquire echocardiographic images at each stage of the arbutamine infusion. Pay close attention to changes in regional wall thickening and motion in the myocardial territory supplied by the stenosed LCx artery compared to control regions (e.g., the territory of the left anterior descending artery).[5]

-

Endpoints for Test Termination: The infusion should be stopped upon reaching one of the following endpoints:[7]

-

Achievement of the target heart rate.

-

Development of significant new or worsening regional wall motion abnormalities.

-

Appearance of significant ECG changes indicative of ischemia.

-

Development of significant arrhythmias.

-

Intolerable side effects.

-

-

Recovery Phase: After terminating the infusion, continue to monitor the animal until the heart rate, blood pressure, and ECG return to baseline levels.[7] Acquire recovery-phase echocardiographic images.

Experimental Workflow

The following diagram illustrates the logical flow of the entire experimental process, from animal preparation to data analysis.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from these experiments. The values presented are illustrative and based on findings from comparative studies.[5]

Table 1: Hemodynamic Parameters at Baseline and Peak Stress

| Parameter | Baseline (Mean ± SEM) | Peak Arbutamine Stress (Mean ± SEM) |

| Heart Rate (beats/min) | 68 ± 13 | 121 ± 16 |

| Systolic Blood Pressure (mmHg) | 139 ± 17 | 160 ± 18 |

| Rate-Pressure Product (mmHg x beats/min) | 9592 ± 2299 | 17880 ± 4049 |

Data adapted from a human study for illustrative purposes of expected changes.[7]

Table 2: Regional Myocardial Function (Percent Wall Thickening)

| Myocardial Region | Condition | Percent Wall Thickening (%) |

| Non-ischemic (LAD Territory) | Rest | Normal |

| Arbutamine Stress | Increased | |

| Ischemic (LCx Territory) | Rest | Normal |

| Arbutamine Stress | No significant change or decreased |

Based on findings in a porcine model of LCx stenosis.[5]

Table 3: Comparison of Arbutamine and Dobutamine (B195870) Effects on Ischemic Myocardium

| Agent | Effect on Wall Thickening in Ischemic Bed |

| Arbutamine | No significant increase |

| Dobutamine | Increased |

This highlights the superior ability of arbutamine to provoke regional dysfunction in this model.[5]

Conclusion

The use of arbutamine stress echocardiography in a porcine model of coronary stenosis provides a robust and clinically relevant platform for cardiovascular research. This model allows for the detailed investigation of myocardial ischemia and the evaluation of potential therapeutic agents. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in the successful implementation and interpretation of these studies.

References

- 1. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Surgical Porcine Myocardial Infarction Model through Permanent Coronary Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of dobutamine and arbutamine on regional myocardial function in a porcine model of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Representative Porcine Model for Human Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. asecho.org [asecho.org]

Application Notes and Protocols for Arbutamine Infusion in Preclinical Cardiac Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbutamine (B144426) is a synthetic catecholamine that acts as a potent, non-selective β-adrenoceptor agonist with mild α1-sympathomimetic activity.[1][2][3] It effectively mimics the physiological effects of exercise on the heart by increasing heart rate (chronotropic effect) and myocardial contractility (inotropic effect).[4][5][6] These properties make Arbutamine a valuable pharmacological stress agent in preclinical cardiac research for investigating cardiovascular function and pathology, particularly in models of coronary artery disease.[5] This document provides a detailed guide for conducting Arbutamine infusion studies in preclinical settings, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

Arbutamine primarily exerts its effects through the activation of β-adrenergic receptors in the heart.[4] This initiates a signaling cascade that leads to increased cardiac output.

Signaling Pathway of Arbutamine

Arbutamine binds to β1-adrenergic receptors on the surface of cardiomyocytes. This binding activates the associated G-protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum. The overall effect is an enhanced release of calcium during systole, resulting in stronger and more frequent cardiac muscle contractions.

Experimental Protocols

The following protocols provide a step-by-step guide for performing Arbutamine infusion studies in preclinical models. Given the similarities in mechanism of action, protocols for dobutamine, a more commonly cited agent in rodent studies, can be effectively adapted for Arbutamine.

Preclinical Model Selection

Rodents (mice and rats) and larger animals like dogs are commonly used models for cardiovascular research. The choice of model will depend on the specific research question, available resources, and desired translational relevance.

Arbutamine Preparation

Stock Solution (e.g., 1 mg/mL):

-

Aseptically dissolve Arbutamine hydrochloride in sterile saline (0.9% NaCl) to a final concentration of 1 mg/mL.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Store aliquots at -20°C for long-term storage. Protect from light.

Infusion Solution (e.g., 10 µg/mL):

-

On the day of the experiment, thaw a stock solution aliquot and dilute it with sterile saline to the desired final concentration for infusion. The final concentration will depend on the infusion pump rate and the target dose for the animal.

-

Keep the infusion solution protected from light.

Experimental Workflow

The general workflow for an Arbutamine stress test involves baseline measurements, drug infusion, and continuous monitoring.

Detailed Protocol for Rodents (Adapted from Dobutamine Protocols)[1][7][8]

-

Animal Preparation:

-

Anesthetize the animal (e.g., isoflurane, ketamine/xylazine). Maintain a stable plane of anesthesia throughout the procedure.[7]

-

Place the animal on a heating pad to maintain body temperature.

-

Secure intravenous access for Arbutamine infusion, typically via the tail vein or jugular vein.[7]

-

For direct hemodynamic measurements, catheterize the carotid artery or use a pressure-volume catheter in the left ventricle.

-

Attach ECG leads for continuous monitoring of heart rate and rhythm.

-

-

Baseline Data Acquisition:

-

Allow the animal to stabilize for at least 15 minutes after instrumentation.

-

Record baseline ECG, echocardiographic images, and hemodynamic parameters.

-

-

Arbutamine Infusion:

-

Begin infusion of Arbutamine at a low dose (e.g., 1-5 µg/kg/min).

-

Increase the dose in a stepwise manner every 3-5 minutes (e.g., 5, 10, 20, 30, 40 µg/kg/min). The dose range should be optimized based on the specific animal model and desired level of cardiac stress.

-

Continuously monitor ECG and blood pressure.

-

-

Peak Stress Data Acquisition:

-

Acquire echocardiographic images and hemodynamic data at each dose stage, or at the target heart rate (typically 80-85% of the maximum predicted heart rate for the species).

-

-

Post-Infusion Monitoring:

-

After acquiring peak stress data, terminate the Arbutamine infusion.

-

Continue to monitor the animal until all physiological parameters return to baseline.

-

Detailed Protocol for Dogs[9]

-

Animal Preparation:

-

Anesthetize the dog and maintain anesthesia with appropriate ventilation.

-

Establish intravenous access for drug infusion.

-

Surgically place catheters for monitoring aortic and left ventricular pressure.

-

Attach ECG leads.

-

-

Baseline Data Acquisition:

-

Record stable baseline hemodynamic and ECG data.

-

-

Arbutamine Infusion:

-

Initiate Arbutamine infusion at a low rate (e.g., 0.1 nmol/kg/min or 0.5-5 ng/kg/min).[8]

-

Gradually increase the infusion rate to achieve the desired chronotropic and inotropic response. A dose of 0.3 nmol/kg/min has been shown to induce impairment of segment shortening in a model of myocardial ischemia.[8]

-

-

Data Acquisition and Monitoring:

-

Continuously record hemodynamic parameters and ECG throughout the infusion.

-

Perform echocardiography at baseline and peak stress to assess cardiac function and wall motion.

-

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between baseline and stressed states.

Table 1: Hemodynamic Response to Arbutamine Infusion in a Canine Model

| Parameter | Baseline (Mean ± SD) | Peak Arbutamine (Mean ± SD) |

| Heart Rate (bpm) | 123 ± 5 | 208 ± 9 |

| Peak Positive LV dP/dt (mmHg/s) | 2201 ± 111 | 4372 ± 453 |

| Mean Arterial Pressure (mmHg) | Data not consistently reported | Data not consistently reported |

Data adapted from a study in open-chest dogs with critical coronary stenoses.

Table 2: Echocardiographic Parameters during a Pharmacological Stress Test in Rodents

| Parameter | Baseline | Peak Stress |

| Heart Rate (bpm) | ||

| Left Ventricular Internal Diameter, diastole (LVIDd, mm) | ||

| Left Ventricular Internal Diameter, systole (LVIDs, mm) | ||

| Fractional Shortening (FS, %) | ||

| Ejection Fraction (EF, %) | ||

| Regional Wall Motion Score |

This table provides a template for data that should be collected during a rodent stress echocardiography study.

Key Experiments and Methodologies

Stress Echocardiography

Objective: To assess global and regional cardiac function under pharmacological stress.

Methodology:

-

Image Acquisition:

-

Acquire standard 2D and M-mode echocardiographic images from parasternal long-axis and short-axis views at baseline.[1]

-

Repeat image acquisition at each stage of the Arbutamine infusion, paying close attention to the peak stress level.

-

Ensure consistent probe positioning between baseline and stress imaging.

-

-

Data Analysis:

-

Global Function: Measure LVIDd, LVIDs, and calculate FS and EF from M-mode or 2D images.

-

Regional Function: Visually assess regional wall motion in a multi-segment model (e.g., 16-segment model). Score each segment's motion (e.g., 1=normal, 2=hypokinetic, 3=akinetic, 4=dyskinetic). A worsening of wall motion score from baseline to peak stress indicates ischemia.[9] For more quantitative analysis, techniques like speckle tracking echocardiography can be used to measure regional strain.[9][10]

-

Hemodynamic Monitoring

Objective: To quantify the inotropic and chronotropic effects of Arbutamine.

Methodology:

-

Instrumentation:

-

For the most accurate measurements, a pressure-volume catheter is inserted into the left ventricle to measure pressure and volume simultaneously.

-

Alternatively, a solid-state pressure catheter can be placed in the left ventricle or a fluid-filled catheter in the carotid artery.

-

-

Data Analysis:

-

Measure heart rate, systolic and diastolic blood pressure, and left ventricular end-diastolic pressure.

-

Calculate the maximum rate of pressure rise (dP/dt_max) and fall (dP/dt_min) as indices of contractility and relaxation, respectively.

-

Conclusion

Arbutamine infusion is a robust and reproducible method for inducing cardiac stress in preclinical research. By following the detailed protocols and data analysis techniques outlined in these application notes, researchers can effectively utilize Arbutamine to investigate cardiac physiology and pathophysiology, contributing to the development of novel cardiovascular therapeutics. Careful attention to experimental design, particularly in adapting dosages for specific preclinical models, is crucial for obtaining reliable and translatable results.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arbutamine vs. exercise stress testing in patients with coronary artery disease: evaluation by echocardiography and electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative physiological study of arbutamine with exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revealing Subtle Changes in Cardiac Function using Transthoracic Dobutamine Stress Echocardiography in Mice [jove.com]

- 9. Quantification and MRI Validation of Regional Contractile Dysfunction in Mice Post Myocardial Infarction Using High Resolution Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Measuring cAMP and PKA Activation by Arbutamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arbutamine (B144426) Hydrochloride is a synthetic catecholamine and a potent, nonselective β-adrenoceptor agonist that also exhibits some α-adrenergic receptor activity.[1][2][3] It functions as a cardiac stress agent by mimicking the effects of exercise, primarily through its positive chronotropic (heart rate) and inotropic (contractility) effects on the heart.[4][5] The mechanism of action involves the stimulation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6][7] Activation of these receptors triggers a well-defined intracellular signaling cascade, initiating with the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[7][8][9]

Measuring the intracellular levels of cAMP and the activity of PKA are critical steps in characterizing the pharmacological profile of β-agonists like Arbutamine Hydrochloride. These application notes provide detailed protocols for robust cellular assays to quantify these key signaling events.

Arbutamine-Induced cAMP/PKA Signaling Pathway

Arbutamine binds to β-adrenergic receptors on the cell surface. This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of PKA, which then phosphorylates various downstream substrate proteins, modulating numerous cellular functions.[7][9]

Data Presentation: this compound Activity

The following table summarizes representative quantitative data for this compound in stimulating cAMP production. Note that these values are illustrative; researchers should determine precise values based on their specific cell line and experimental conditions.

| Parameter | This compound | Isoproterenol (Control) |

| Assay Type | cAMP Competitive ELISA | cAMP Competitive ELISA |

| Cell Line | HEK293 (expressing β2-AR) | HEK293 (expressing β2-AR) |

| EC₅₀ (nM) | 50 - 150 | 5 - 15 |

| Max Fold Induction | 15 - 25 fold over baseline | 20 - 30 fold over baseline |

| Incubation Time | 30 minutes | 30 minutes |

Experimental Protocols

Protocol 1: Quantification of Intracellular cAMP using Competitive ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels in response to this compound treatment. The principle relies on the competition between cAMP from the sample and a fixed amount of labeled cAMP (e.g., HRP-conjugated) for a limited number of anti-cAMP antibody binding sites.[10] The resulting signal is inversely proportional to the amount of cAMP in the sample.[10]

Methodology:

-

Cell Culture and Plating:

-

Culture cells (e.g., HEK293, CHO, or cardiac myocytes) in appropriate media.

-

Seed cells into a 96-well clear-bottom plate at a density that ensures they reach 80-90% confluency on the day of the assay. Incubate overnight.[11]

-

-

Cell Treatment:

-

Gently aspirate the culture medium.

-

Wash cells once with 100 µL of serum-free medium or a suitable assay buffer.

-

Add 90 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

-

Prepare serial dilutions of this compound. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (buffer only) and a positive control (e.g., Isoproterenol).

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Cell Lysis:

-

cAMP ELISA Protocol:

-

Standard Preparation: Prepare a standard curve by serially diluting the provided cAMP standard in Lysis Buffer according to the kit manufacturer's instructions.[13]

-

Assay Plate: Add 50 µL of each standard, control, and sample lysate to the appropriate wells of the anti-cAMP antibody-coated plate.[12]

-